molecular formula C16H17N5O2S B2684298 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 578750-49-9

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Katalognummer: B2684298
CAS-Nummer: 578750-49-9
Molekulargewicht: 343.41
InChI-Schlüssel: DJRYVALKUXFUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research and discovery. Its molecular architecture incorporates two privileged heterocyclic scaffolds—a 1,2,4-triazole and a furan ring—which are commonly found in compounds with a wide range of biological activities. Derivatives of the 1,2,4-triazole core are extensively documented in scientific literature for their diverse pharmacological potential . Notably, substituted 1,2,4-triazoles have been investigated for their role in modulating intracellular receptors, with some acting as glucocorticoid receptor agonists, indicating potential for research into metabolic syndromes, type 2 diabetes, and obesity . The specific substitution pattern of this acetamide derivative, featuring a sulfanyl linker and a 4-ethylphenyl group, suggests it is a valuable chemical tool for medicinal chemists. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity, in high-throughput screening campaigns to identify new biological targets, and as a key intermediate in the synthesis of more complex molecules for probing biochemical pathways . This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYVALKUXFUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a derivative of furan and triazole, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C13H14N4O2S
  • Molar Mass : 278.34 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that compounds containing the furan and triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for related compounds was reported as low as 64 µg/mL, suggesting potential for clinical applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound 1E. coli64
Compound 2Staphylococcus aureus128
Compound 3Klebsiella pneumoniae256

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. Studies have shown that certain furan-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For instance, a derivative similar to our compound demonstrated significant cytotoxicity against various cancer cell lines in vitro.

Case Study: Anticancer Effects

In a specific study involving furan derivatives, one compound was found to inhibit the growth of breast cancer cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests that the incorporation of furan and triazole moieties could enhance the efficacy of anticancer agents.

The biological activity of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide may be attributed to its ability to interact with specific biological targets. The triazole ring can form hydrogen bonds with enzymes involved in metabolic pathways, potentially inhibiting their function. Additionally, the presence of the sulfanyl group may enhance the compound's reactivity and interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anti-Exudative Activity
  • Target Compound: Demonstrates dose-dependent inhibition of formalin-induced edema, with 15 out of 21 derivatives showing activity exceeding diclofenac sodium . Ethyl or nitro substituents on the phenyl ring enhance efficacy due to electron-withdrawing effects .
  • Pyridinyl Analogs (e.g., VUAA1): No anti-exudative activity reported; instead, these act as non-specific agonists of insect Orco ion channels, useful in neurobiological studies .
Antimicrobial and Antioxidant Activity
  • KA Series (): Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., nitro, chloro) exhibit MIC values <10 µg/mL against E. coli and S. aureus, attributed to improved membrane penetration .
Reverse Transcriptase Inhibition
  • Hydroxyphenyl Derivatives (): Triazole analogs with 2-hydroxyphenyl groups show nanomolar inhibition of HIV-1 reverse transcriptase, a stark contrast to the target compound’s anti-inflammatory focus .

Physicochemical Properties

  • Solubility: The target compound and its derivatives are typically recrystallized from ethanol/water (1:1), indicating moderate polarity . VUAA1, stored in DMSO, suggests higher hydrophobicity .
  • Thermal Stability: Melting points range from 90°C (7b, ) to 184°C (6a), correlating with crystallinity and substituent bulk .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
  • Alkylation of 2-mercapto-triazole intermediates with α-chloroacetamides in the presence of KOH .
  • Paal-Knorr condensation for modifying substituents on the triazole ring .
  • Optimization of reaction conditions (e.g., solvent choice, temperature, pH) to maximize yield and purity. For example, dimethylformamide (DMF) is often used as a solvent for coupling reactions, and temperatures between 60–80°C are optimal for triazole formation .
    • Data Table :
ParameterTypical Optimization Range
Temperature60–80°C
SolventDMF, ethanol, or THF
Reaction Time6–24 hours

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole NH₂ at δ 5.8–6.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
  • Mass Spectrometry (MS) : Molecular ion peak alignment with theoretical mass (e.g., C₁₇H₁₈N₅O₂S: MW 364.4 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or triazole rings) influence anti-exudative activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogen, methoxy, ethyl groups) and testing in rodent inflammation models. Key findings:
  • 4-Ethylphenyl group : Enhances lipophilicity, improving membrane permeability .
  • Furan-2-yl moiety : Contributes to π-π stacking with biological targets (e.g., cyclooxygenase enzymes) .
    • Data Contradiction Analysis :
      Discrepancies in reported activity (e.g., EC₅₀ values) may arise from assay conditions (e.g., in vitro vs. in vivo models) or purity variations. Standardize protocols using formalin-induced rat paw edema assays for consistency .

Q. What reaction mechanisms underpin the compound’s susceptibility to oxidation or nucleophilic substitution?

  • Methodology :
  • Oxidation : The furan ring can undergo oxidation to form reactive intermediates (e.g., furanones) under acidic conditions, monitored via UV-Vis spectroscopy at 270–300 nm .
  • Nucleophilic Aromatic Substitution : The 4-ethylphenyl group’s electron-withdrawing effect activates the acetamide carbonyl for nucleophilic attack, studied via kinetic assays with thiols or amines .

Q. How can researchers resolve contradictory data in biological activity across studies?

  • Methodology :
  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control groups).
  • Variable Control : Ensure consistency in dosing (e.g., 10–50 mg/kg in rat models), solvent (e.g., DMSO concentration <1%), and endpoint measurements (e.g., edema volume vs. cytokine levels) .

Methodological Challenges

Q. What strategies mitigate decomposition during storage or experimental use?

  • Methodology :
  • Store at –20°C in amber vials to prevent light-induced degradation.
  • Use freshly prepared solutions in phosphate-buffered saline (PBS) to avoid hydrolysis of the sulfanyl group .

Q. How to design assays for evaluating dual antimicrobial and anti-inflammatory activity?

  • Methodology :
  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus; MIC reported as 8–16 µg/ml) .
  • Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.